N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide
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Overview
Description
N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethoxybenzyl chloride with ethylamine to form an intermediate, which is then reacted with thiazole-2,4-dicarboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. .
Scientific Research Applications
N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in inflammatory and microbial pathways .
Comparison with Similar Compounds
N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide can be compared with other thiazole derivatives such as:
- N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline
- N4-[(2,5-dimethoxyphenyl)methyl]-N4-methyl-2,8,10-triazabicyclo[4.4.0]deca-2,4,6,8,10-pentaene-4,7,9-triamine
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-N-[(2,5-dimethoxyphenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-4-17-15(21)16-19-12(9-24-16)14(20)18-8-10-7-11(22-2)5-6-13(10)23-3/h5-7,9H,4,8H2,1-3H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZZWKVDCIVHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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